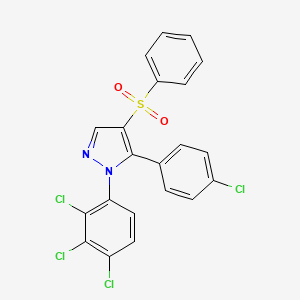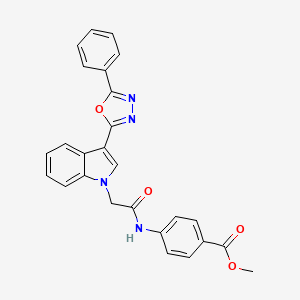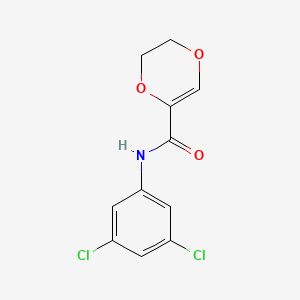
N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide, also known as DCPC, is a synthetic compound that has been found to have various scientific research applications. DCPC is a dioxine derivative that has been synthesized through a multi-step process, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Aplicaciones Científicas De Investigación
Synthesis and Evaluation as Radiosensitizers and Cytotoxins
The synthesis of nitrothiophenes with basic or electrophilic substituents, including variations of N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide, has been explored for their potential as radiosensitizers and selective cytotoxins. These compounds were evaluated for their ability to sensitize hypoxic mammalian cells to radiation, highlighting the importance of structural components in determining their efficacy and toxicity in vivo (Threadgill et al., 1991).
Discovery of Dopamine D3 Receptor-Selective Ligands
A study involving scaffold hybridization strategies identified derivatives of this compound as potent ligands for the dopamine D3 receptor. This research aimed at developing novel therapeutics for central nervous system disorders by exploring the selectivity and multitarget potential of these compounds (Bonifazi et al., 2021).
Antimicrobial and Antifungal Activities
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial activities. These studies provide insights into the potential of such compounds in combating bacterial and fungal infections, with some derivatives showing significant inhibition against pathogens (Akbari et al., 2008).
Electrochromic and Photoluminescence Properties
Research into aromatic polyamides incorporating derivatives of this compound has shown promising electrochromic and photoluminescence properties. These findings suggest applications in materials science, particularly in developing advanced polymers with specific optical characteristics (Chang & Liou, 2008).
Antipathogenic Properties
The antipathogenic activity of thiourea derivatives, including those related to this compound, has been investigated. These studies highlight the potential of such compounds in developing new antimicrobial agents with effective antibiofilm properties, crucial for addressing resistant bacterial strains (Limban et al., 2011).
Mecanismo De Acción
Target of Action
The compound N-(3,5-dichlorophenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide has been reported to have a significant impact on the energetics of Mycobacterium tuberculosis . This suggests that the primary targets of this compound are likely to be key enzymes or proteins involved in the energy metabolism of this bacterium.
Biochemical Pathways
The compound’s impact on Mycobacterium tuberculosis energetics suggests that it affects the biochemical pathways involved in energy production and utilization . These could include pathways related to glycolysis, the citric acid cycle, and oxidative phosphorylation. The disruption of these pathways would lead to an energy deficit in the bacterium, impairing its growth and survival.
Result of Action
The primary result of the compound’s action is the disruption of energy metabolism in Mycobacterium tuberculosis, leading to impaired growth and survival of the bacterium . This could potentially make the compound useful in the treatment of tuberculosis, particularly in combination with other antimicrobial agents.
Propiedades
IUPAC Name |
N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO3/c12-7-3-8(13)5-9(4-7)14-11(15)10-6-16-1-2-17-10/h3-6H,1-2H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBAVWVKSKICQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-2,1,3-benzothiadiazol-4-yl-2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chlorobenzamide](/img/structure/B2745541.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2745546.png)



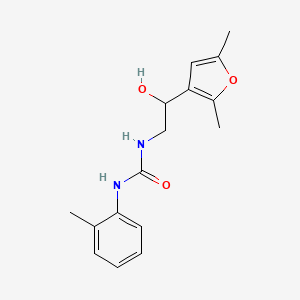
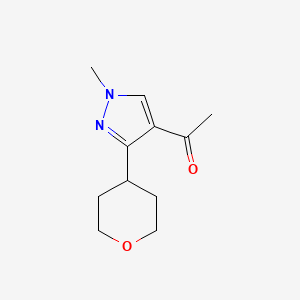
![[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,4-dihydrochromen-3-yl]methyl methanesulfonate](/img/structure/B2745555.png)
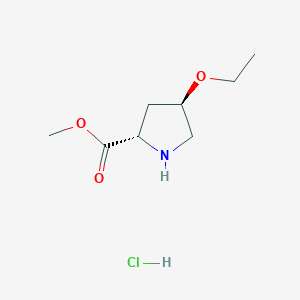
![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2745558.png)
